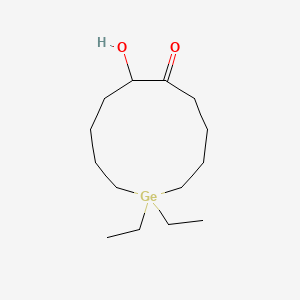
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one is a chemical compound with the molecular formula C12H24GeO2. It is a member of the germacycloundecane family, which are organogermanium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
GeCl4+2Et2Mg→Et2Ge+2MgCl2
The resulting diethylgermanium compound is then subjected to hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and germanium functional groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of corresponding germanium oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of germanium hydrides.
Major Products Formed
The major products formed from these reactions include germanium oxides, germanium hydrides, and various substituted germacycloundecane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, facilitating its binding to target sites. The germanium atom in the compound can also participate in coordination chemistry, forming complexes with various metal ions and other molecules .
Comparaison Avec Des Composés Similaires
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one can be compared with other similar compounds such as:
1,1-Diethyl-7-hydroxygermacycloundecan-5-one: This compound has a similar structure but differs in the position of the hydroxyl group.
1,1-Diethyl-7-hydroxygermacycloundecan-6-ol: This compound has an additional hydroxyl group, which can affect its chemical properties and reactivity.
1,1-Diethyl-7-hydroxygermacycloundecan-6-thione: This compound contains a sulfur atom instead of an oxygen atom, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
17973-65-8 |
|---|---|
Formule moléculaire |
C14H28GeO2 |
Poids moléculaire |
301.006 |
Nom IUPAC |
1,1-diethyl-7-hydroxy-germacycloundecan-6-one |
InChI |
InChI=1S/C14H28GeO2/c1-3-15(4-2)11-7-5-9-13(16)14(17)10-6-8-12-15/h13,16H,3-12H2,1-2H3 |
Clé InChI |
DRDFHEUCILFXQA-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCCCC(C(=O)CCCC1)O)CC |
Synonymes |
1,1-Diethyl-7-hydroxygermacycloundecan-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















